molecular formula C16H26O B019509 2-(4-Octylphenyl)ethanol CAS No. 162358-05-6

2-(4-Octylphenyl)ethanol

Cat. No. B019509
CAS RN: 162358-05-6
M. Wt: 234.38 g/mol
InChI Key: BUVAWTAMOZOVNN-UHFFFAOYSA-N
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Description

2-(4-Octylphenyl)ethanol (2-OPE) is an aliphatic alcohol that has a broad range of applications in the scientific community. It has been used in various research applications, including synthesis methods, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

  • In the context of olive oil's phenolic antioxidants, a compound structurally similar to 2-(4-Octylphenyl)ethanol, namely 2-(3,4-Dihydroxyphenyl)ethanol, has been found to induce apoptosis in HL60 cells. This property contributes to its anti-inflammatory and chemopreventive attributes (Ragione et al., 2000).

  • A study focused on the bioprocess production of (R)-1-[4-(trifluoromethyl)phenyl]ethanol, which is structurally related to this compound, using recombinant Escherichia coli cells. This process was highlighted for its enantioselectivity and its potential in polar organic solvent-aqueous systems (Chen et al., 2019).

  • A new synthesis process for 2-(4-aminophenyl)ethanol, another structurally similar compound, demonstrated high yield and purity. This process is particularly relevant for the production of intermediates in cardiovascular drugs (Zhang Wei-xing, 2013).

  • The Pd-Cu EnCat catalyst has been used to convert styrene oxide to 2-phenyl ethanol in supercritical carbon dioxide. This method is considered clean and green, and the product, 2-phenyl ethanol, finds applications in perfumes, deodorants, and soaps (Yadav & Lawate, 2011).

  • An improved synthesis method for 2-(4-propylphenyl)ethanol has been developed, reducing side-products and facilitating large-scale purification. This method is particularly useful for muon-spin resonance experiments (Hashmi et al., 2006).

Safety and Hazards

The compound has a GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315, H319, H335 . The precautionary statements are P261, P305, P351, P338 .

properties

IUPAC Name

2-(4-octylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17/h9-12,17H,2-8,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVAWTAMOZOVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461974
Record name 2-(4-octylphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

162358-05-6
Record name 2-(4-octylphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-octylphenyl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium methoxide (22.6 g) and methanol (450 mL) are charged into a 1 liter single neck round bottom flask equipped with a guard tube and stirred for few minutes to form a clear solution. A mixture of 4-octylphenethyl acetate (58 g) and methanol (50 mL) is added and the mass is stirred for 3 hours at room temperature. Methanol is evaporated and the residue is diluted with water (300 mL) and extracted with ethyl acetate (2×300 mL). The extracts are combined, dried with sodium sulphate and concentrated under vacuum to give crude as yellow color liquid. The crude is purified is by a silica gel column using 30% ethyl acetate/hexane as the eluent to yield the title compound. Yield: 56 g.
Name
Sodium methoxide
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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